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Compound of Interest

Compound Name: Trehalose C12

Cat. No.: B15136843 Get Quote

Welcome to the technical support center for researchers, scientists, and drug development

professionals. This guide provides troubleshooting advice and frequently asked questions

(FAQs) to help you mitigate the interference of Trehalose C12 (dodecyl trehaloside) in your

biochemical assays.

Frequently Asked Questions (FAQs)
Q1: What is Trehalose C12 and why is it used in my experiments?

Trehalose C12 is a non-ionic detergent derived from the disaccharide trehalose, featuring a

12-carbon alkyl chain.[1][2] Its amphiphilic nature makes it effective for solubilizing and

stabilizing membrane proteins, preventing their aggregation in aqueous solutions.[1][2][3] The

trehalose headgroup is thought to offer biocompatibility and potentially reduce protein

denaturation compared to harsher detergents, making it valuable for maintaining protein

integrity during extraction and purification for structural biology studies.

Q2: How can Trehalose C12 interfere with my biochemical assays?

As a detergent, Trehalose C12 can interfere with various biochemical assays through several

mechanisms:

Binding to Proteins: The detergent can bind to proteins, altering their conformation and

potentially masking epitopes or active sites. This can affect immunoassays like ELISA and

enzyme kinetics assays.
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Interaction with Assay Reagents: Trehalose C12 can interact with colorimetric or

fluorometric reagents used in assays, leading to inaccurate absorbance or fluorescence

readings. This is a common issue in protein quantification assays like the Bradford, BCA,

and Lowry methods.

Micelle Formation: Above its critical micelle concentration (CMC) of approximately 0.15 mM,

Trehalose C12 forms micelles. These micelles can sequester assay reagents or analytes,

affecting their availability for the reaction.

Precipitation: In some assays, particularly certain protein assays, detergents can cause

precipitation of assay reagents or the protein-reagent complex, leading to erroneous results.

Q3: Which of my assays are most likely to be affected by Trehalose C12?

While the specific interference of Trehalose C12 has not been extensively documented in

publicly available literature, based on the behavior of similar non-ionic detergents, the following

assays are most susceptible:

Protein Quantification Assays: Bradford, BCA, and Lowry assays are known to be sensitive

to detergents.

Enzyme-Linked Immunosorbent Assays (ELISAs): Detergents can interfere with antibody-

antigen binding and block the surface of the microplate.

Enzyme Kinetics Assays: Detergents can affect enzyme activity by altering protein

conformation or by interacting with the substrate.

Mass Spectrometry: Detergents can suppress ionization and create adducts, interfering with

accurate mass determination.

Troubleshooting Guides
Problem 1: Inaccurate Protein Concentration
Measurement
You are using a standard protein assay (Bradford, BCA, or Lowry) and suspect your protein

concentrations are inaccurate due to the presence of Trehalose C12 in your sample buffer.
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Assay Type
Potential Interference
Mechanism with Trehalose
C12

Recommended Mitigation
Strategies

Bradford Assay

Binds to the Coomassie dye,

leading to a false positive or

negative signal. Can also

cause reagent precipitation.

1. Dilute the Sample: If the

protein concentration is high

enough, dilute the sample to

bring the Trehalose C12

concentration below its

interference threshold. 2. Use

a Detergent-Compatible Assay:

Several commercially available

Bradford-based assays are

formulated to be compatible

with non-ionic detergents. 3.

Protein Precipitation:

Precipitate the protein to

separate it from the detergent.

(See Experimental Protocol 1)

BCA Assay

Reduces Cu2+ to Cu1+, the

basis of the assay, leading to a

false positive signal.

1. Dilute the Sample: Similar to

the Bradford assay, dilution

can be an effective strategy. 2.

Use a Detergent-Compatible

BCA Assay: Kits compatible

with reducing agents and

detergents are available. 3.

Protein Precipitation: An

effective method to remove

interfering substances. (See

Experimental Protocol 1)

Lowry Assay
Can cause precipitation of the

protein-copper complex.

1. Protein Precipitation: This is

the most recommended

method for Lowry assays as

they are highly sensitive to

detergents. (See Experimental

Protocol 1)
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Note: The maximum compatible concentration of Trehalose C12 for these assays is not well-

documented. It is crucial to perform a control experiment with your buffer containing Trehalose
C12 (but no protein) to determine the background signal.

Problem 2: Reduced Signal or High Background in
ELISA
You are performing an ELISA, and you observe a weak signal for your target protein or a high

background, potentially due to Trehalose C12 in your sample.

Caption: Troubleshooting workflow for ELISA interference.

Assess Trehalose C12 Concentration: If the concentration in your sample is significantly

above the CMC (0.15 mM), micelle formation might be sequestering your antigen or

antibodies.

Sample Dilution: Dilute your sample in a buffer without Trehalose C12 to a concentration

below the CMC.

Detergent Removal: For sensitive assays, consider removing Trehalose C12 altogether

using methods like dialysis or detergent removal resins. (See Experimental Protocols 2 and

3).

Optimize Washing and Blocking: Include a mild, non-interfering detergent like Tween-20 (at a

low concentration, e.g., 0.05%) in your wash buffers to help reduce non-specific binding

without stripping your target proteins. Ensure your blocking buffer is effective and does not

contain components that interact with Trehalose C12.

Problem 3: Altered Enzyme Kinetics
You are studying enzyme kinetics and observe unexpected changes in enzyme activity, Vmax,

or Km, which you suspect are caused by Trehalose C12.
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Caption: Potential mechanism of Trehalose C12 interference in enzyme kinetics.

Control Experiments: Run control experiments with varying concentrations of Trehalose C12
(both above and below the CMC) in the absence of the enzyme to check for any direct

interaction with the substrate or product that might affect detection. Also, run controls with

the enzyme and detergent but no substrate.
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Lower Detergent Concentration: If possible, perform the assay with a Trehalose C12
concentration below its CMC.

Detergent Exchange/Removal: If the enzyme is stable in other detergents, consider

exchanging Trehalose C12 for a detergent known to have less of an effect on your enzyme's

activity. Alternatively, remove the detergent before the assay. (See Experimental Protocols 2

and 3).

Experimental Protocols
Protocol 1: Acetone Precipitation for Protein Samples
This protocol is a rapid method to precipitate proteins and remove interfering substances like

detergents.

Chill Acetone: Pre-chill acetone to -20°C.

Sample Preparation: Place your protein sample (e.g., 100 µL) in a microcentrifuge tube.

Add Acetone: Add 4 volumes (400 µL) of cold acetone to the protein sample.

Vortex and Incubate: Vortex the mixture gently and incubate at -20°C for 1 hour.

Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the protein.

Remove Supernatant: Carefully decant the supernatant, which contains the detergent.

Wash Pellet: Add 200 µL of cold acetone and gently wash the pellet.

Repeat Centrifugation: Centrifuge again at 15,000 x g for 5 minutes at 4°C.

Dry Pellet: Discard the supernatant and allow the protein pellet to air-dry for 5-10 minutes.

Do not over-dry, as this can make resolubilization difficult.

Resuspend: Resuspend the protein pellet in a buffer compatible with your downstream

assay.

Protocol 2: Dialysis for Detergent Removal
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This method is suitable for removing detergents with a high CMC, but may be slow for

detergents with low CMCs. Given Trehalose C12's moderate CMC, this can be an effective,

albeit slower, method.

Prepare Dialysis Tubing: Cut the dialysis tubing to the appropriate length and hydrate

according to the manufacturer's instructions.

Load Sample: Load the protein sample into the dialysis tubing and seal both ends.

Dialysis: Immerse the sealed tubing in a large volume of dialysis buffer (at least 200 times

the sample volume) at 4°C with gentle stirring. The dialysis buffer should not contain any

detergent.

Buffer Changes: Change the dialysis buffer every 2-3 hours for the first 6-8 hours, and then

leave to dialyze overnight.

Sample Recovery: Carefully remove the sample from the dialysis tubing.

Protocol 3: Using Detergent Removal Resins
Commercially available detergent removal resins can efficiently remove non-ionic detergents

like Trehalose C12.

Prepare the Resin: Equilibrate the detergent removal resin in a spin column format according

to the manufacturer's instructions, typically involving washing with a buffer compatible with

your protein.

Apply Sample: Apply your protein sample containing Trehalose C12 to the top of the resin

bed.

Incubate: Allow the sample to incubate with the resin for the time specified by the

manufacturer (usually a few minutes at room temperature).

Centrifuge: Place the spin column into a collection tube and centrifuge to collect the

detergent-depleted protein sample. The detergent remains bound to the resin.

This technical support guide is intended to provide general guidance. The specific impact of

Trehalose C12 can vary depending on the specific assay conditions and the nature of the
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proteins and other molecules involved. It is always recommended to perform appropriate

control experiments to determine the extent of interference in your specific system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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